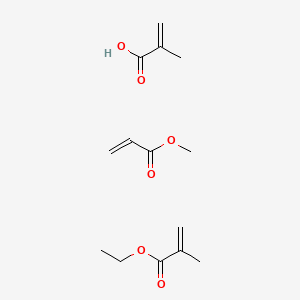
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is a synthetic polymer known for its versatile applications in various industries. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), ethyl 2-methyl-2-propenoate (ethyl methacrylate), and methyl 2-propenoate (methyl acrylate). The resulting polymer exhibits unique properties such as high transparency, excellent weather resistance, and good mechanical strength, making it suitable for a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid typically involves free radical polymerization. This process can be initiated using various initiators such as azo compounds or peroxides. The polymerization reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius. The choice of initiator and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion systems, depending on the desired properties of the final product. Emulsion polymerization is particularly favored for producing polymers with high molecular weight and uniform particle size .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce ester groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups, such as halogenation or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acid groups.
Reduction: Formation of alcohol groups.
Substitution: Formation of halogenated or sulfonated derivatives
Applications De Recherche Scientifique
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a matrix for various chemical reactions and as a component in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, contact lenses, and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and weather resistance
Mécanisme D'action
The mechanism of action of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The polymer’s ester groups can undergo hydrolysis, leading to the release of carboxylic acids and alcohols. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): Known for its high transparency and excellent weather resistance, commonly used in optical applications.
Poly(ethyl methacrylate): Similar to poly(methyl methacrylate) but with slightly different mechanical properties.
Poly(methyl acrylate): Known for its flexibility and lower glass transition temperature compared to poly(methyl methacrylate)
Uniqueness
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is unique due to its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical resistance. This makes it suitable for applications requiring a combination of these properties, such as in coatings and adhesives .
Propriétés
Numéro CAS |
65859-05-4 |
|---|---|
Formule moléculaire |
C14H22O6 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.2C4H6O2/c1-4-8-6(7)5(2)3;1-3-4(5)6-2;1-3(2)4(5)6/h2,4H2,1,3H3;3H,1H2,2H3;1H2,2H3,(H,5,6) |
Clé InChI |
MPHFDCDTCANOBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C |
SMILES canonique |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















